N–O Bond Content Confers an Additional Hydrogen‑Bond Acceptor vs. N‑Benzyl‑3‑pentanamine
N-(Benzyloxy)-3-pentanamine possesses two hydrogen‑bond acceptor sites (the nitrogen lone pair and the benzyloxy oxygen) versus only one acceptor (nitrogen) in the direct N‑benzyl analog, N‑benzyl‑3‑pentanamine . This difference is not trivial: the additional acceptor site, combined with the reduced topological polar surface area (TPSA) of the comparator (12.03 Ų vs. an estimated 21–35 Ų for the target), alters the compound’s capacity for intermolecular hydrogen bonding, which can influence solubility, crystal packing, and target‑binding geometry [1]. The N–O bond also introduces a dissociable handle (BDE ≈ 55–60 kcal/mol for terminal N–O bonds) that can be selectively cleaved under reductive conditions—a synthetic versatility feature absent in N–C linked analogs [2].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 2 HBA (N + O) |
| Comparator Or Baseline | N-Benzyl-3-pentanamine (CAS 61977-85-3): 1 HBA (N only) |
| Quantified Difference | +1 hydrogen-bond acceptor (100% increase) |
| Conditions | Calculated from molecular structure; SMILES CCC(CC)NOCc1ccccc1 vs. CCC(CC)NCc1ccccc1 |
Why This Matters
The additional hydrogen‑bond acceptor directly impacts chromatographic retention, solubility parameters, and molecular recognition in biological targets—making the target compound a functionally distinct chemotype rather than a simple structural variant.
- [1] Kuujia.com. CAS 61977-85-3: benzyl(pentan-3-yl)amine, TPSA 12.03 Ų, LogP 3.35570. View Source
- [2] Acree WE, Pilcher G, Ribeiro da Silva MDMC. The dissociation enthalpies of terminal (N–O) bonds in organic compounds. J Phys Chem Ref Data. 2005; 34(2): 553–572. View Source
